N'-Isopentyl-5-methylisoxazole-3-carbohydrazide
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Overview
Description
N’-Isopentyl-5-methylisoxazole-3-carbohydrazide is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Isopentyl-5-methylisoxazole-3-carbohydrazide typically involves the following steps:
Formation of 5-methylisoxazole-3-carboxylic acid: This is achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Conversion to 5-methylisoxazole-3-carbohydrazide: The carboxylic acid is then reacted with hydrazine to form the carbohydrazide derivative.
Alkylation: The final step involves the alkylation of the carbohydrazide with isopentyl bromide in the presence of a base such as potassium carbonate to yield N’-Isopentyl-5-methylisoxazole-3-carbohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-Isopentyl-5-methylisoxazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbohydrazide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxo derivatives of the isoxazole ring.
Reduction: Amino derivatives.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
N’-Isopentyl-5-methylisoxazole-3-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N’-Isopentyl-5-methylisoxazole-3-carbohydrazide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
N’-Benzyl-5-methylisoxazole-3-carbohydrazide: Similar in structure but with a benzyl group instead of an isopentyl group.
5-Methylisoxazole-3-carbohydrazide: Lacks the N’-substituent, making it less hydrophobic and potentially less bioavailable.
Uniqueness
N’-Isopentyl-5-methylisoxazole-3-carbohydrazide is unique due to its specific isopentyl substitution, which can influence its lipophilicity, bioavailability, and interaction with biological targets. This makes it a valuable compound for exploring new therapeutic agents and materials.
Properties
Molecular Formula |
C10H17N3O2 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
5-methyl-N'-(3-methylbutyl)-1,2-oxazole-3-carbohydrazide |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)4-5-11-12-10(14)9-6-8(3)15-13-9/h6-7,11H,4-5H2,1-3H3,(H,12,14) |
InChI Key |
JLDWSOFVBVTHFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NNCCC(C)C |
Origin of Product |
United States |
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